2-(Perfluorophenyl)thiophene
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Overview
Description
2-(Perfluorophenyl)thiophene is a fluorinated thiophene derivative, characterized by the presence of a perfluorinated phenyl group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluorophenyl)thiophene typically involves the arylation of polyfluorobenzene C-H bonds. One common method is the reaction of 2-bromothiophene with pentafluorobenzene in the presence of a catalyst such as phenanthroline, yielding this compound in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and acids are commonly used.
Nucleophilic Substitution: Strong nucleophiles like alkoxides and amines are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted thiophenes, oxidized thiophene derivatives, and coupled aromatic compounds .
Scientific Research Applications
2-(Perfluorophenyl)thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Materials Science: Employed in the development of polymers and liquid crystals with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of anti-inflammatory, antimicrobial, and anticancer agents.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical and biological analytes.
Mechanism of Action
The mechanism of action of 2-(Perfluorophenyl)thiophene varies depending on its application:
In Organic Electronics: The compound functions as a charge carrier, facilitating the transport of electrons or holes in electronic devices.
In Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
- 2-Fluorothiophene
- 3-Fluorothiophene
- 2-(Trifluoromethyl)thiophene
- 2-(Perfluorocyclopentyl)thiophene
Comparison: 2-(Perfluorophenyl)thiophene is unique due to the presence of a perfluorinated phenyl group, which imparts distinct electronic and steric properties. This makes it more suitable for applications requiring high thermal stability and resistance to oxidative degradation compared to other fluorinated thiophenes .
Properties
Molecular Formula |
C10H3F5S |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)thiophene |
InChI |
InChI=1S/C10H3F5S/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h1-3H |
InChI Key |
AZTLWEWCYLIWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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